3-[3-(2H-tetrazol-5-yl)phenyl]pyridine
Description
Properties
CAS No. |
651769-42-5 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-9(11-5-2-6-13-8-11)7-10(4-1)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
InChI Key |
HPEWUWJDJAAROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chan–Evans–Lam Coupling
Reaction Overview
The Chan–Evans–Lam coupling is a copper-catalyzed cross-coupling reaction between boronic acids and nucleophiles. For synthesizing 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, this method involves coupling 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under oxidative conditions.
Reaction Scheme:
$$
\text{5-Phenyl-1H-tetrazole} + \text{Pyridin-3-ylboronic acid} \xrightarrow{\text{Cu}2\text{O, DMSO, O}2} \text{3-[3-(2H-Tetrazol-5-yl)phenyl]pyridine}
$$
[3+2] Cycloaddition
Reaction Overview
This method constructs the tetrazole ring via cycloaddition between a nitrile precursor and sodium azide. The nitrile group at the 3-position of the phenylpyridine intermediate reacts with NaN$$_3$$ under catalytic conditions.
Reaction Scheme:
$$
\text{3-(3-Cyanophenyl)pyridine} + \text{NaN}_3 \xrightarrow{\text{Catalyst}} \text{3-[3-(2H-Tetrazol-5-yl)phenyl]pyridine}
$$
Catalytic Systems and Yields
Recent advancements in catalysts and solvents have enhanced efficiency:
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| BiCl$$_3$$ | DMF | 90°C | 6 h | 95% | |
| Zn/Al Hydrotalcite | H$$_2$$O | 160°C (MW) | 1 h | 95% | |
| Cu(II) Schiff Base | NMP | 110°C | 3 h | 92% |
Key Findings:
- Microwave (MW) irradiation reduces reaction time from hours to minutes.
- Regioselectivity challenges arise due to tautomerism between 1H- and 2H-tetrazole isomers. X-ray diffraction confirms the 2H-tetrazole configuration in the final product.
- Purification often involves recrystallization from ethanol or acetone.
Comparative Analysis of Methods
Recent Advances and Challenges
Green Chemistry Approaches
Data Tables
Table 1: Chan–Evans–Lam Coupling Variations
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Cu$$_2$$O | DMSO | 100 | 87 | 99.3 |
| 2 | Cu(OAc)$$_2$$ | DMF | 120 | 78 | 97.5 |
Table 2: Cycloaddition Catalysts
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | BiCl$$_3$$ | DMF | 6 | 95 |
| 2 | Pd/Co@CNT NPs | PEG-400 | 0.17 | 99 |
| 3 | Zn/Al Hydrotalcite | H$$_2$$O | 1 | 95 |
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine
The synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine typically involves the reaction of pyridine derivatives with tetrazole compounds. Recent studies have demonstrated efficient methods for synthesizing this compound with high yields. For instance, one method reported an 87% yield using copper-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in DMSO under specific conditions .
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of tetrazole, including 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural similarities to known antimicrobial agents enhance its potential in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have revealed that certain derivatives can inhibit the growth of cancer cells by interfering with critical cellular processes such as topoisomerase activity, which is essential for DNA replication and repair .
Neurological Applications
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine has been studied as a metabotropic glutamate receptor antagonist, which positions it as a potential treatment for neurological disorders such as anxiety and depression. The ability to penetrate the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Case Studies and Experimental Findings
Several case studies highlight the compound's diverse applications:
Mechanism of Action
The mechanism of action of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine but differ in substituents, linkage types, or substitution patterns:
Pharmacological and Physicochemical Comparisons
Receptor Binding and Selectivity
- Compound 10: Exhibits nanomolar potency (IC₅₀ < 10 nM) for mGlu5 receptors due to optimal spatial arrangement from the ether linkage, enabling strong hydrophobic and π-π interactions .
- No direct potency data is available, but structural simplicity may limit selectivity.
- Fluorinated Analog : The electron-withdrawing fluorine enhances binding to mGlu5 by stabilizing negative charge in the receptor’s active site .
Pharmacokinetic Properties
- Compound 10 : High oral bioavailability (>80% in rats) and brain penetration attributed to balanced lipophilicity (logP ~2.5) and solubility .
- 3-(1-Substituted phenyl) Derivatives : Variable logP values (1.8–3.2) influence antimicrobial activity; higher lipophilicity correlates with better membrane permeability .
Biological Activity
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine is a compound that has garnered attention due to its diverse biological activities, particularly as a metabotropic glutamate receptor (mGlu5) antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine involves the reaction of tetrazole derivatives with pyridine moieties. The structural framework allows for significant interactions with biological targets, which is critical for its activity. The compound belongs to a class of tetrazole-containing heterocycles that are known for their pharmacological potential.
1. Metabotropic Glutamate Receptor Antagonism
Research indicates that 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine acts as a selective antagonist of the mGlu5 receptor. This receptor is implicated in various neurological disorders, making its inhibition a target for therapeutic intervention. Studies have shown that this compound exhibits high potency and good brain penetration, suggesting its potential use in treating conditions such as anxiety and schizophrenia .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a basis for developing new antimicrobial agents .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine have shown promising results. It has been tested against several human cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest modifications could enhance its efficacy further.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine. Modifications to the tetrazole ring or pyridine structure can lead to enhanced biological activity or selectivity towards specific receptors.
Q & A
Q. What are the established synthetic methodologies for 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, and what are their critical reaction conditions?
The synthesis typically involves hetarylation reactions , where sodium tetrazolate reacts with halogenated pyridine derivatives. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine is synthesized via a multistep process starting from 2-chloro-4,6-dimethylpyrimidine and sodium 5-phenyl-1H-tetrazolate, requiring anhydrous solvents and controlled temperatures to avoid intermediate degradation . Copper-catalyzed cyclization (e.g., azide-alkyne click chemistry) is another approach, though specific conditions (e.g., solvent polarity, catalyst loading) must be optimized to prevent byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for related tetrazole-pyridine hybrids (R factor = 0.075; mean C–C bond deviation = 0.005 Å) .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and aromatic ring substitution patterns, while IR spectroscopy verifies functional groups like C=N and N–H stretches in the tetrazole ring .
- Mass spectrometry (LC-MS or HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the typical reactivity profiles of the tetrazole and pyridine rings in this compound under standard laboratory conditions?
- The tetrazole ring undergoes alkylation at the N2 position, nucleophilic substitution, and coordination with metal ions due to its electron-rich nature .
- The pyridine ring participates in electrophilic substitution (e.g., nitration, halogenation) and can form hydrogen bonds or π-π stacking interactions in supramolecular assemblies .
- Reductive conditions may hydrogenate the pyridine ring, while oxidation of the tetrazole moiety is rare but possible under strong acidic conditions .
Q. What biological activities have been reported for structurally similar tetrazole-pyridine hybrids?
Analogous compounds exhibit antimicrobial , anticancer , and enzyme inhibitory properties. For instance, triazolo-pyridine derivatives show activity against kinase targets, validated through in vitro assays (e.g., IC₅₀ measurements) and molecular docking studies .
Advanced Research Questions
Q. How can researchers optimize the hetarylation reaction to improve yield and purity in the synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine?
- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) enhance regioselectivity in azide-alkyne cycloadditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while inert atmospheres prevent oxidation .
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during multistep syntheses .
Q. What experimental approaches resolve contradictions between computational predictions and empirical data (e.g., crystallography, spectroscopy)?
- Cross-validation : Compare X-ray crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths or angles .
- Dynamic NMR studies : Detect conformational flexibility in solution that static computational models may overlook .
- Polymorph screening : Test recrystallization in different solvents to rule out crystal packing effects .
Q. What strategies mitigate instability of intermediates during multistep synthesis?
- Protective groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to stabilize reactive sites (e.g., NH in tetrazole) .
- Low-temperature processing : Store sensitive intermediates at –20°C and minimize exposure to light/moisture .
- In situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates promptly .
Q. How to design experiments to assess the bioisosteric equivalence of the tetrazole group in pharmacological analogs?
- Structure-activity relationship (SAR) studies : Synthesize analogs replacing tetrazole with carboxylic acid or other bioisosteres and compare potency in enzyme inhibition assays .
- Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability to evaluate bioavailability differences .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to validate bioisosteric compatibility .
Q. What methodologies are employed to analyze the compound's potential as a kinase inhibitor or receptor antagonist?
- In vitro kinase assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against recombinant kinases .
- Cell-based viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to correlate enzyme inhibition with phenotypic effects .
- Surface plasmon resonance (SPR) : Quantify binding affinity and kinetics for receptor-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
